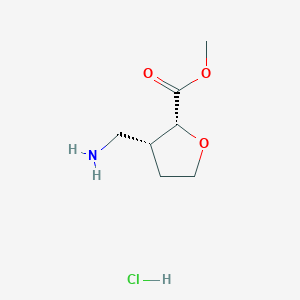

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride

Description

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of oxolane, featuring an aminomethyl group and a carboxylate ester, and is often used in its hydrochloride salt form to enhance its stability and solubility.

Properties

IUPAC Name |

methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPQJZVHFUTGFV-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CCO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable oxolane derivative.

Functional Group Introduction: The aminomethyl group is introduced via nucleophilic substitution or reductive amination.

Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to alcohols.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Biochemical Studies: Utilized in studying enzyme mechanisms and metabolic pathways.

Medicine

Drug Development: Potential precursor for pharmaceutical compounds.

Diagnostic Agents: Used in the development of diagnostic reagents.

Industry

Material Science: Employed in the synthesis of polymers and advanced materials.

Agriculture: Used in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride exerts its effects depends on its application:

Biochemical Pathways: It may interact with enzymes or receptors, altering their activity.

Molecular Targets: Specific binding to proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: The free base form without the hydrochloride.

Ethyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: An ethyl ester analog.

Methyl (2R,3R)-3-(aminomethyl)tetrahydrofuran-2-carboxylate: A tetrahydrofuran analog.

Uniqueness

Stability: The hydrochloride form is more stable and soluble in aqueous solutions.

Reactivity: The specific stereochemistry (2R,3R) provides unique reactivity and selectivity in chemical reactions.

This detailed overview provides a comprehensive understanding of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate; hydrochloride, also referred to as rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, is a chiral compound belonging to the oxolanecarboxylates class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antifungal, and antibacterial effects. Its unique stereochemistry and structural characteristics make it a significant candidate for drug development.

- Molecular Formula : CHClNO

- Molecular Weight : 195.64 g/mol

- CAS Number : 2138346-24-2

- Appearance : White crystalline powder

- Solubility : Soluble in water, methanol, and ethanol

Antitumor Activity

Research indicates that methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| B16 Melanoma | 15 | Inhibition of cellular signaling pathways |

| A549 Lung Cancer | 20 | Induction of apoptosis through mitochondrial pathways |

| HT-29 Colon Cancer | 25 | Disruption of cell cycle progression |

The compound's mechanism of action appears to involve interference with key cellular signaling pathways essential for tumor growth and survival. Further research is necessary to fully elucidate these mechanisms.

Antifungal and Antibacterial Effects

In addition to its antitumor activity, the compound has shown promising antifungal and antibacterial effects. For example:

- Antifungal Activity : Exhibited significant inhibition against Candida albicans with an IC value of 30 µM.

- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 10 µg/mL.

These activities suggest that methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride may serve as a versatile scaffold for developing new antimicrobial agents.

Case Studies

-

Study on Antitumor Effects :

- A study published in Cancer Research evaluated the effect of methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate on B16 melanoma cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.

-

Antifungal Screening :

- In a screening assay for antifungal agents, methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride was tested against various fungal strains. It demonstrated notable efficacy against resistant strains of Candida spp., highlighting its potential application in treating fungal infections.

Comparative Analysis with Similar Compounds

The following table compares methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride with structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-aminotetrahydrofuran-2-carboxylate | 1304126-28-0 | Similar carboxylate structure; used in similar applications |

| 3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride | 1969287-67-9 | Exhibits antibacterial properties; structurally related |

| N-tert-butoxycarbonyl-3-aminooxetane | Not specified | A precursor in synthesis; important for creating derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.